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molecular formula C7H14N2O2 B8446402 2-Morpholinopropionamide

2-Morpholinopropionamide

Cat. No. B8446402
M. Wt: 158.20 g/mol
InChI Key: VOBVDLZRCHOSCL-UHFFFAOYSA-N
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Patent
US05378690

Procedure details

3.5 g (40 mmole) of morpholine were added to a mixture of 3.6 g (20 mmole) of ethyl 2-bromopropionate and 50 ml of dry benzene, and then the mixture was heated under reflux for 7 hours. At the end of this time, the reaction mixture was filtered, the filtrate was concentrated by evaporation under reduced pressure, and the residue was dissolved in chloroform. The resulting solution was washed with water, dried, and concentrated by evaporation under reduced pressure, to give 3.19 g of ethyl 2-morpholinopropionate. 10 ml of methanol and 10 ml of a concentrated aqueous solution of ammonium hydroxide were then added to 3.1 g (16.6 mmole) of this ethyl 2-morpholinopropionate, and the resulting mixture was heated under reflux for 28 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure, and the residue was dried by heating it under reduced pressure, to give 2-morpholinopropionamide as a precipitate.
[Compound]
Name
concentrated aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[O:3]1[CH2:8][CH2:7][N:6]([CH:9]([CH3:15])[C:10](OCC)=[O:11])[CH2:5][CH2:4]1>CO>[O:3]1[CH2:8][CH2:7][N:6]([CH:9]([CH3:15])[C:10]([NH2:2])=[O:11])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
concentrated aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
3.1 g
Type
reactant
Smiles
O1CCN(CC1)C(C(=O)OCC)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 28 hours
Duration
28 h
CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried
TEMPERATURE
Type
TEMPERATURE
Details
by heating it under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C(C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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